

BMS-303141: A Technical Guide for Investigating ATP-Citrate Lyase (ACLY) Function

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Compound of Interest

Compound Name: BMS-303141

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **BMS-303141**, a potent and cell-permeable inhibitor of ATP-Citrate Lyase (ACLY). ACLY is a crucial enzyme that links carbohydrate and lipid metabolism, making it a significant target in various physiological and pathological processes, including metabolic disorders and cancer.^{[1][2]} This document details the chemical properties, mechanism of action, and applications of **BMS-303141** as a research tool. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to facilitate its effective use in laboratory settings.

Introduction to BMS-303141

BMS-303141 is a small molecule inhibitor of ATP-Citrate Lyase (ACLY), the enzyme responsible for converting citrate into acetyl-CoA in the cytoplasm.^[1] This cytosolic pool of acetyl-CoA is a fundamental building block for the de novo synthesis of fatty acids and cholesterol.^{[1][3]} By inhibiting ACLY, **BMS-303141** effectively blocks these lipogenic pathways, making it a valuable tool for studying cellular metabolism.^[4] Its oral bioavailability and cell permeability further enhance its utility in both in vitro and in vivo research models.^[4]

Chemical Properties

Property	Value	Reference
Chemical Name	3,5-Dichloro-2-hydroxy-N-(4-methoxy[1,1'-biphenyl]-3-yl)-benzenesulfonamide	
Molecular Formula	C ₁₉ H ₁₅ Cl ₂ NO ₄ S	
Molecular Weight	424.3 g/mol	
CAS Number	943962-47-8	
Purity	≥98%	
Solubility	Soluble to 10 mM in DMSO and to 50 mM in ethanol	[4]
Storage	Store at -20°C	[5]

Mechanism of Action

BMS-303141 acts as a potent inhibitor of human recombinant ACLY.[4] The primary mechanism involves the blockade of the enzyme's catalytic activity, thereby reducing the production of cytosolic acetyl-CoA.[6] This reduction in acetyl-CoA availability has downstream effects on fatty acid and cholesterol synthesis, as well as on histone acetylation, a key epigenetic modification.[3][6]

Quantitative Data

The following tables summarize the key quantitative parameters of **BMS-303141**'s activity from various studies.

In Vitro Efficacy

Parameter	Cell Line / System	Value	Reference
IC ₅₀ (ACLY inhibition)	Human recombinant ACL	0.13 μ M	[4] [5] [7] [8]
IC ₅₀ (Lipid Synthesis)	HepG2 cells	8 μ M	[4] [5] [8]
Cytotoxicity	General	No cytotoxicity up to 50 μ M	[4] [5] [8]
IC ₅₀ (Cell Growth)	HL-60 AML cells	~10-20 μ M (72h)	[9]

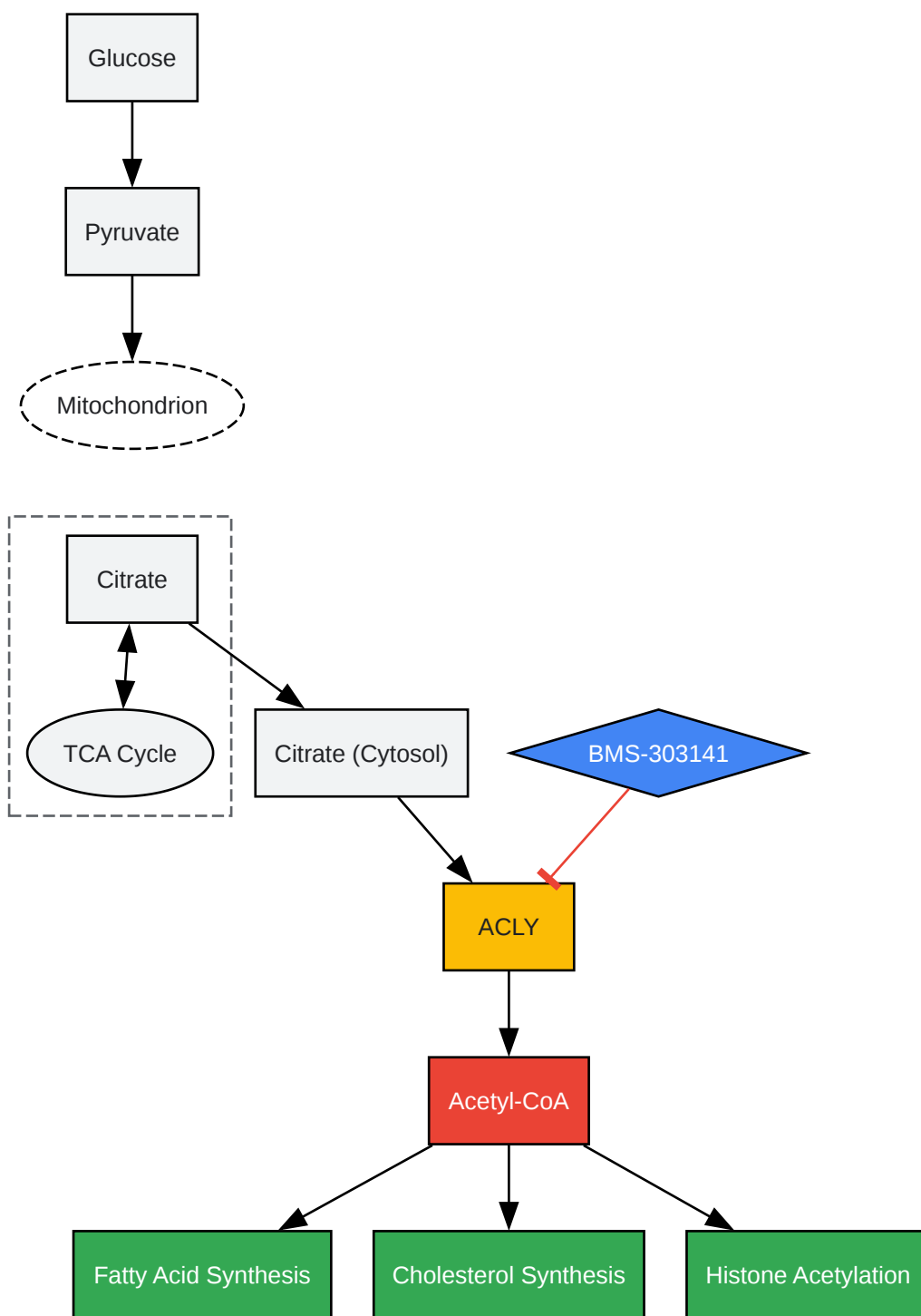
In Vivo Efficacy and Dosing

Animal Model	Dosing Regimen	Observed Effects	Reference
Mouse model of hyperlipidemia	Not specified	Lowered plasma glucose and triglycerides	[4]
Mice with HepG2 xenografts	5 mg/kg/day (p.o.) for 8 days	Inhibited liver cancer cell growth	[7]
Spontaneous type 2 diabetic mice (db/db)	50 mg/kg/day (p.o.) for 30 days	Reduced serum lipids and renal lipogenic enzymes	[6] [7]
High-fat diet mouse model	10-100 mg/kg/day (p.o.)	Suppressed osteoclast formation	[6]
LPS-induced endotoxemia in mice	50 mg/kg (pretreatment)	Inhibited increased phosphorylated ACLY and reduced plasma cytokines	[10]

Signaling Pathways and Experimental Workflows

ACLY's Central Role in Metabolism

ACLY is a pivotal enzyme that connects glucose metabolism (glycolysis and the TCA cycle) to the synthesis of fatty acids and cholesterol. The diagram below illustrates this central role.

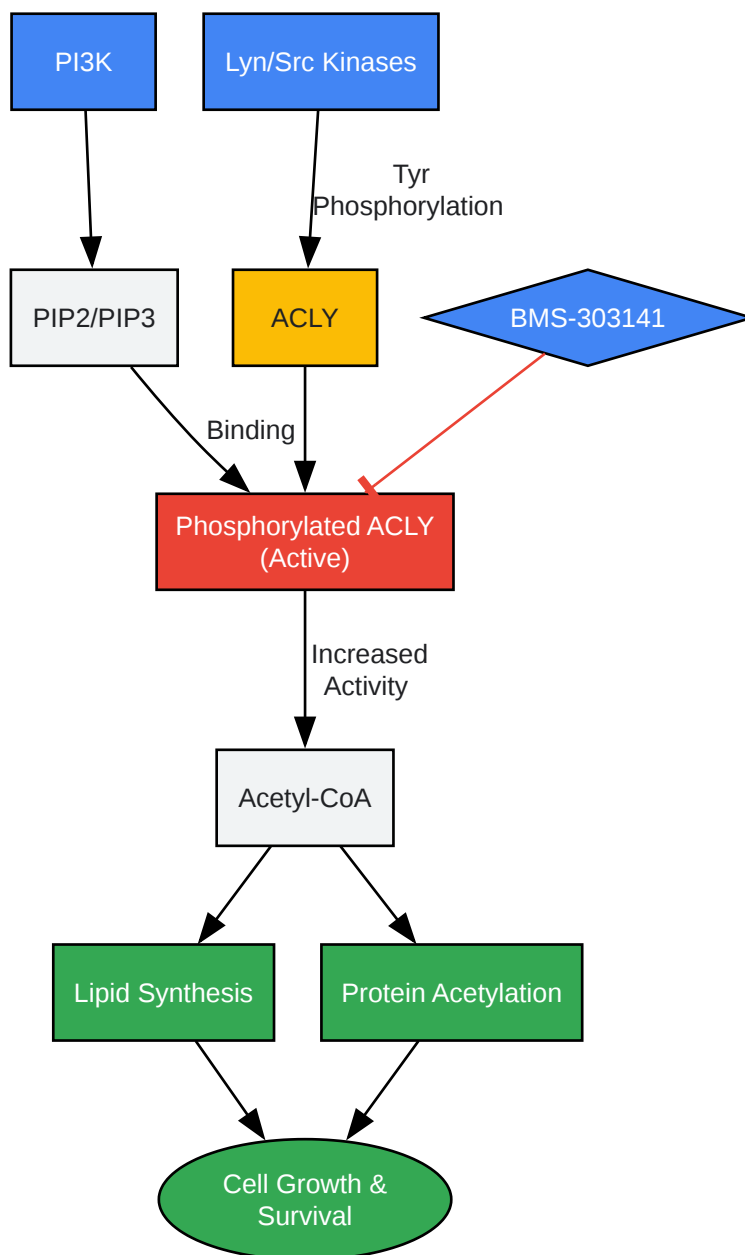


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ACLY as a central hub in cellular metabolism.

Oncogenic Signaling and ACLY

In cancer cells, oncogenic pathways such as PI3K/AKT and Src family kinases can activate ACLY, linking cell growth signals to the metabolic reprogramming necessary for proliferation.

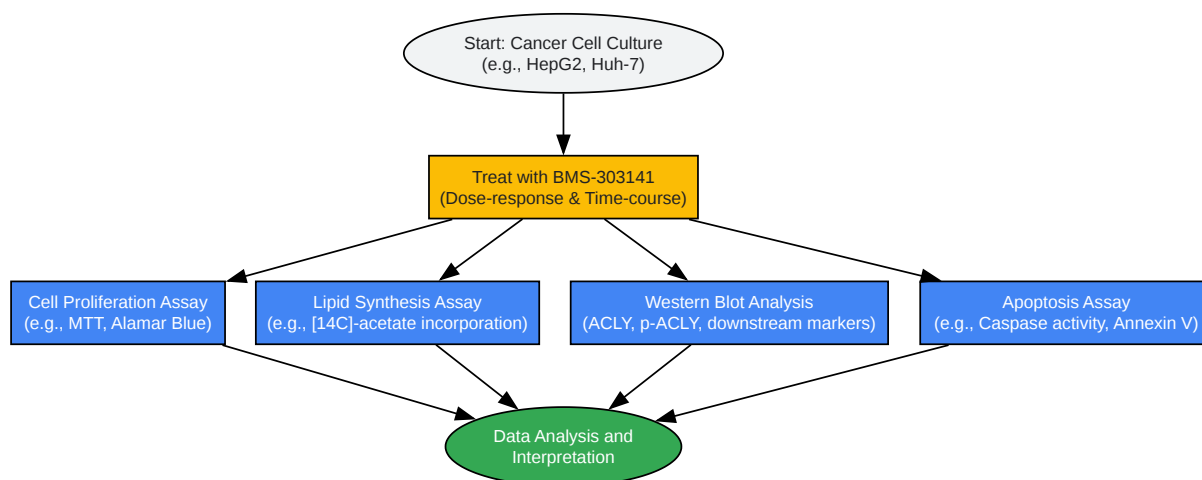


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Regulation of ACLY by oncogenic signaling pathways.

Experimental Workflow: Investigating ACLY Inhibition in Cancer Cells

The following diagram outlines a typical workflow for studying the effects of **BMS-303141** on cancer cell lines.



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Workflow for in vitro evaluation of BMS-303141.

Detailed Experimental Protocols

Cell Culture and Treatment

- **Cell Lines:** HepG2, Huh-7, or other relevant cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
- **BMS-303141 Preparation:** A stock solution of **BMS-303141** is prepared in DMSO (e.g., 10 mM) and stored at -20°C.[4] For experiments, the stock solution is diluted to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).

Cell Viability/Proliferation Assay

- **Seeding:** Cells are seeded in 96-well plates at a density of 3×10^3 cells per well and allowed to adhere for 24 hours.[7]

- Treatment: The medium is replaced with fresh medium containing various concentrations of **BMS-303141** (e.g., 0-80 μ M).[7]
- Incubation: Cells are incubated for specified time points (e.g., 24, 48, 72, 96 hours).[7]
- Measurement: Cell viability is assessed using a standard method such as the MTT or Alamar Blue assay according to the manufacturer's instructions. Absorbance is read using a microplate reader.

Inhibition of Total Lipid Synthesis Assay

- Cell Culture: HepG2 cells are plated and allowed to adhere.
- Treatment: Cells are incubated with **BMS-303141** for a specified duration (e.g., 6 hours).[8]
- Radiolabeling: [14 C]-acetate or [14 C]-alanine is added to the culture medium for the final hours of incubation (e.g., the last 4 hours).[8]
- Lipid Extraction: Cells are washed with PBS, and lipids are extracted using a suitable solvent system (e.g., chloroform:methanol).
- Analysis: The incorporation of the radiolabel into the total lipid fraction is measured by thin-layer chromatography (TLC) and scintillation counting.[8]

Cellular Thermal Shift Assay (CETSA)

CETSA can be employed to verify the direct engagement of **BMS-303141** with ACLY in a cellular context.[11][12]

- Cell Treatment: Intact cells are treated with either **BMS-303141** or a vehicle control.
- Heating: The cell suspensions are heated to various temperatures to induce protein denaturation and aggregation.
- Lysis and Fractionation: Cells are lysed, and the soluble fraction (containing stabilized, non-aggregated proteins) is separated from the precipitated fraction by centrifugation.

- **Detection:** The amount of soluble ACLY at each temperature is determined by Western blotting or other protein detection methods.[11][12] Ligand binding is indicated by an increase in the thermal stability of ACLY in the **BMS-303141**-treated samples compared to the control.

Applications in Research

BMS-303141 is a versatile research tool with applications in several fields:

- **Cancer Biology:** To investigate the reliance of cancer cells on de novo lipogenesis for proliferation and survival.[3][13][14] It has been used to study various cancers, including hepatocellular carcinoma, prostate cancer, and T-cell lymphoma.[13][14]
- **Metabolic Diseases:** To explore the role of ACLY in hyperlipidemia, type 2 diabetes, and non-alcoholic fatty liver disease.[6][7][15]
- **Immunology and Inflammation:** To study the link between cellular metabolism and immune cell function and inflammatory responses.[10] For instance, it has been shown to reverse LPS-induced upregulation of adhesion molecules in endothelial cells.[7]
- **Neuroscience:** To investigate the role of ACLY in the synthesis of acetylcholine, a key neurotransmitter.[16]

Conclusion

BMS-303141 is a well-characterized, potent, and specific inhibitor of ACLY. Its utility as a research tool is underscored by its cell permeability and oral bioavailability, allowing for a broad range of in vitro and in vivo studies. This guide provides essential information and protocols to aid researchers in designing and executing experiments to probe the multifaceted functions of ACLY in health and disease. As our understanding of the intricate connections between metabolism and other cellular processes grows, tools like **BMS-303141** will remain indispensable for dissecting these complex biological systems.

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